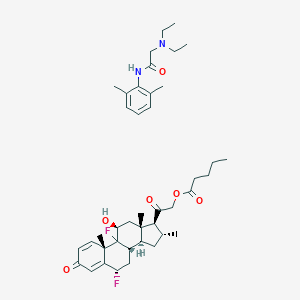
Neriproct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neriproct is a compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic molecule that exhibits unique properties and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of Neriproct is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. In cancer cells, Neriproct has been shown to induce apoptosis, or programmed cell death. Inflammatory cells, Neriproct has been shown to reduce the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Neriproct has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In plants, Neriproct has been shown to enhance growth and protect against pests.
Avantages Et Limitations Des Expériences En Laboratoire
Neriproct exhibits several advantages for lab experiments, including its ability to cross the blood-brain barrier, its anti-inflammatory and anti-cancer properties, and its potential application in drug delivery systems. However, its synthesis process is complex and requires skilled chemists, and its mechanism of action is not fully understood, which may limit its application in certain fields.
Orientations Futures
There are several future directions for Neriproct research. One potential direction is the development of new drug delivery systems using Neriproct. Another direction is the study of Neriproct's potential application in the development of new materials with unique properties. Additionally, further research is needed to fully understand Neriproct's mechanism of action and its potential application in various fields.
Conclusion:
In conclusion, Neriproct is a synthetic molecule that exhibits unique properties and has gained significant attention in the scientific community. Its potential application in various fields, including medicine, agriculture, and materials science, has been studied extensively. While its synthesis process is complex and its mechanism of action is not fully understood, Neriproct exhibits several advantages for lab experiments and has several future directions for research.
Méthodes De Synthèse
Neriproct is synthesized using a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminothiophenol to form a key intermediate. This intermediate is then subjected to further reactions, resulting in the formation of Neriproct. The synthesis process is complex and requires skilled chemists to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Neriproct has been studied extensively for its potential application in various fields, including medicine, agriculture, and materials science. In medicine, Neriproct has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, Neriproct has been studied for its ability to enhance plant growth and protect against pests. In materials science, Neriproct has been studied for its potential application in the development of new materials with unique properties.
Propriétés
Numéro CAS |
117803-69-7 |
|---|---|
Nom du produit |
Neriproct |
Formule moléculaire |
C41H58F2N2O6 |
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |
Clé InChI |
RYRZSYHTEAMCJJ-LTZQGHLQSA-N |
SMILES isomérique |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
SMILES canonique |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Synonymes |
Neriproct |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)



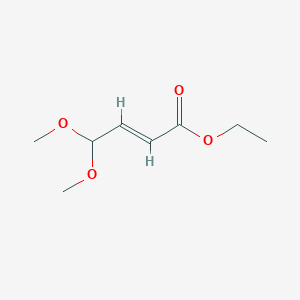
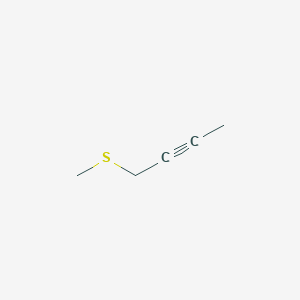

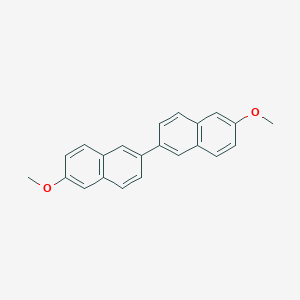


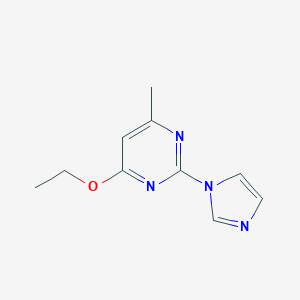


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)